N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide
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Overview
Description
Centmitor-1 is a novel inducer of mitotic arrest, modulating microtubule plus-ends and reduced microtubule dynamics.
Scientific Research Applications
Xanthine Oxidase Inhibition : A study by Xue et al. (2022) investigated a series of hydrazones, including derivatives similar to N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide, for their xanthine oxidase inhibitory activities. The study found that compounds like 2-cyano-N'-(4-diethylamino-2-hydroxybenzylidene)acetohydrazide showed significant activity, suggesting potential applications in treating conditions like gout where xanthine oxidase inhibition is beneficial (Xue et al., 2022).
Urease Inhibition and Antimicrobial Properties : Qu et al. (2015) synthesized a new benzohydrazone compound, which is structurally related to N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide. Their research highlighted the potential urease inhibitory activities and antimicrobial properties of these compounds, particularly against Helicobacter pylori, a bacteria associated with peptic ulcers (Qu et al., 2015).
Potential as O,N,O Donors for Cu2+ : Polo-Cerón et al. (2021) focused on the synthesis and characterization of N-acylhydrazones, including compounds structurally similar to the one , to assess their potential as ligands for copper ions. This study indicates potential applications in coordination chemistry and metal ion complexation (Polo-Cerón et al., 2021).
Antimicrobial Activity : Sun et al. (2020) synthesized vanadium(V) complexes derived from bromo and chloro-substituted hydrazones, closely related to N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide. These complexes exhibited antimicrobial activities, highlighting their potential use in developing new antimicrobial agents (Sun et al., 2020).
Molecular Docking Studies for Biological Evaluation : The study by Qian et al. (2015) involved the synthesis of benzohydroxamate-coordinated vanadium(V) oxo complexes with aroylhydrazone ligands, structurally related to the compound . Their research included molecular docking studies, which are crucial for understanding the interaction of these compounds with biological targets (Qian et al., 2015).
properties
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c23-17-11-14(9-10-20(17)27)12-24-25-21(28)13-26-18-7-3-1-5-15(18)22(29)16-6-2-4-8-19(16)26/h1-12,27H,13H2,(H,25,28)/b24-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGAHIHJROVAFZ-WYMPLXKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC(=C(C=C4)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC(=C(C=C4)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide | |
CAS RN |
331749-88-3 |
Source
|
Record name | 331749-88-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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